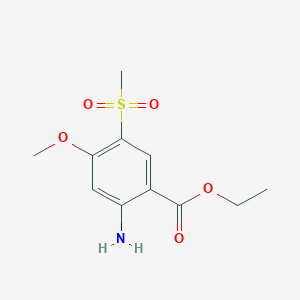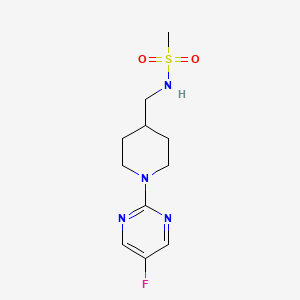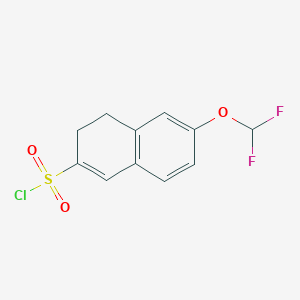![molecular formula C11H13N3O2 B2707594 Ethyl 2-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate CAS No. 1160246-38-7](/img/structure/B2707594.png)
Ethyl 2-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The structure of Ethyl 2-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate consists of a pyrazole ring fused to a pyridine ring, with an ethyl acetate group attached to the nitrogen atom of the pyrazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate typically involves the condensation of 5-methyl-1H-pyrazole-3-carboxylic acid with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is typically isolated by filtration and purified using industrial-scale chromatography or crystallization techniques .
化学反応の分析
Types of Reactions
Ethyl (5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Amines or thiols in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Pyrazolopyridine derivatives with oxidized functional groups.
Reduction: Reduced forms of the original compound with hydrogenated functional groups.
Substitution: Substituted pyrazolopyridine derivatives with new functional groups replacing the ethyl acetate group.
科学的研究の応用
作用機序
The mechanism of action of Ethyl 2-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and signal transduction .
類似化合物との比較
Ethyl (5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate can be compared with other similar compounds in the pyrazolopyridine family:
1H-Pyrazolo[3,4-b]pyridine: A closely related compound with similar biological activities but different substituents at the nitrogen atom.
2H-Pyrazolo[3,4-b]pyridine: Another isomer with a different tautomeric form, exhibiting distinct chemical and biological properties.
Pyrazolo[3,4-c]pyridine: A compound with a different ring fusion pattern, leading to variations in its reactivity and applications.
Ethyl (5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is unique due to its specific substitution pattern and the presence of the ethyl acetate group, which imparts distinct chemical and biological properties .
特性
IUPAC Name |
ethyl 2-(5-methylpyrazolo[3,4-b]pyridin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-3-16-10(15)7-14-11-9(6-13-14)4-8(2)5-12-11/h4-6H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLZTCJBGBSYTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=N2)C)C=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[4-(Difluoromethoxy)phenyl]-6-hydroxy-1-methyl-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B2707512.png)



![1-chloro-N-{4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}isoquinoline-3-carboxamide](/img/structure/B2707520.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-2-methylpropanamide](/img/structure/B2707521.png)
![7-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2707522.png)

![5,6-dimethyl-N-[(1r,4r)-4-methylcyclohexyl]pyrimidine-4-carboxamide](/img/structure/B2707524.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2707525.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2707528.png)
![2-(1H-benzimidazol-2-yl)-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B2707530.png)
![1-(4-chlorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2707533.png)

